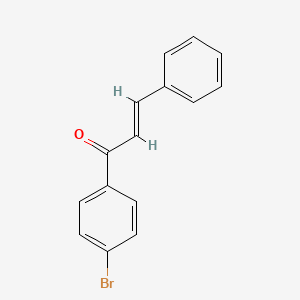

4'-Bromochalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28483. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHDTKUBDZUMNH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030922 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-27-2, 22966-23-0 | |

| Record name | 4'-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromochalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4'-Bromochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromochalcone, with the systematic name (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family of compounds. Chalcones are characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the bromo- substituent on one of the phenyl rings significantly influences the molecule's physicochemical properties and biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biological signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁BrO | [1][2] |

| Molecular Weight | 287.15 g/mol | [1][2] |

| CAS Number | 2403-27-2 | [2][3][4] |

| Appearance | Pale yellow crystalline solid | [5] |

| Melting Point | 104-105 °C | [6] |

| Boiling Point (Calculated) | 398.3 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); Insoluble in water | |

| logP (Calculated) | 4.345 |

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR |

| The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and vinylic protons. The exact chemical shifts can be influenced by the solvent used. In a typical spectrum, the vinylic protons (Hα and Hβ) of the enone moiety appear as doublets with a coupling constant (J) of approximately 15.7 Hz, which is characteristic of a trans configuration. The aromatic protons resonate in the downfield region. |

| ¹³C NMR |

| The carbon-13 NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The spectrum will show distinct peaks for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbon attached to the bromine atom will also have a characteristic chemical shift. |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) stretch (conjugated) | ~1658-1660 |

| C=C stretch (ethylenic) | ~1605 |

| C=C stretch (aromatic) | ~1489 |

| C-H stretch (aromatic) | ~3024 |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde.

Materials:

-

4-Bromoacetophenone

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve 4-bromoacetophenone in ethanol in a flask equipped with a stirrer.

-

Add an equimolar amount of benzaldehyde to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates out of the solution.

-

The precipitate is collected by vacuum filtration, washed with cold water to remove excess base, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

A workflow for the synthesis and purification is depicted below.

Characterization Protocols

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis reaction and to assess the purity of the final product. A common mobile phase (eluent) is a mixture of n-hexane and ethyl acetate. The spots can be visualized under UV light (254 nm).[6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the retention time of the synthesized product and to confirm its molecular weight. Typical GC conditions might involve an injector temperature of 280°C and a suitable column like Rtx-5MS.[6]

Biological Activity and Signaling Pathway

Chalcones, including this compound and its derivatives, have been reported to exhibit a range of biological activities, including anticancer effects. One of the key mechanisms underlying the anticancer activity of some brominated chalcones is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).

The diagram below illustrates the proposed signaling pathway for ROS-mediated apoptosis induced by brominated chalcone derivatives.

References

- 1. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]

- 2. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 4-Bromochalcone (EVT-3159223) | 22966-09-2 [evitachem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

A Comprehensive Technical Guide to 4'-Bromochalcone: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Bromochalcone, a synthetic chalcone derivative of significant interest in medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides a detailed protocol for its synthesis, and explores its role in biological signaling pathways, making it a valuable resource for professionals in research and drug development.

Core Data Presentation

Quantitative and qualitative data for this compound are summarized in the table below, offering a clear and concise reference for its key properties.

| Identifier | Value | Reference |

| IUPAC Name | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [1] |

| Synonyms | This compound, 1-(4-Bromophenyl)-3-phenyl-propenone | [1] |

| CAS Number | 2403-27-2, 22966-23-0 | [1][2] |

| Molecular Formula | C₁₅H₁₁BrO | [1][2] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 98 - 105 °C | |

| Purity | ≥ 98% (HPLC) |

Synthesis of this compound via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[3] This base-catalyzed reaction involves the condensation of an appropriate acetophenone with a benzaldehyde.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

4'-Bromoacetophenone (1.0 mmol, 199.0 mg)

-

Benzaldehyde (1.0 mmol, 106.1 mg)

-

Potassium Hydroxide (KOH) (1.0 mmol, 56.1 mg), pulverized

-

Ethanol (0.5 mL)

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dichloromethane (for TLC eluent)

Procedure:

-

In a suitable reaction vessel, dissolve 4'-bromoacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (0.5 mL).

-

To this solution, add pulverized potassium hydroxide (1.0 mmol).

-

The reaction mixture is then stirred vigorously at room temperature (25°C) for approximately 3 minutes.[3]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using dichloromethane as the eluent.

-

Upon completion of the reaction, the mixture is poured into cold water to precipitate the crude product.

-

The resulting solid is collected by vacuum filtration.

-

The collected solid is washed thoroughly with water to remove any remaining base and other water-soluble impurities.

-

The purified this compound is then dried under vacuum to yield a pale yellow crystalline solid.

Biological Significance and Signaling Pathways

Chalcones, as a class of compounds, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] These effects are often attributed to their interaction with various cellular signaling pathways. While the specific pathways for this compound are a subject of ongoing research, the activities of related chalcones provide insights into its potential mechanisms of action.

Potential Signaling Pathway Involvement

Chalcones have been shown to modulate inflammatory responses by inhibiting key enzymes in the arachidonic acid metabolic pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] Furthermore, some chalcones are known to influence the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation and survival.[5]

Illustrative Signaling Pathway Diagram

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Bromochalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry.[1][2][3] The introduction of a halogen, such as bromine, can significantly modulate the physicochemical properties and therapeutic potential of the chalcone core.[1] This guide provides a detailed overview of the synthesis and characterization of a key derivative, 4'-Bromochalcone, focusing on the widely used Claisen-Schmidt condensation. It offers comprehensive experimental protocols and in-depth analysis of spectroscopic data for researchers engaged in drug discovery and organic synthesis.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation .[1][4] This base-catalyzed reaction involves the aldol condensation of an aromatic ketone (possessing α-hydrogens) with an aromatic aldehyde (lacking α-hydrogens), followed by dehydration to yield the characteristic α,β-unsaturated ketone structure.[1] For the synthesis of this compound, the reactants are 4-bromoacetophenone and benzaldehyde.[1][5]

The reaction can be performed using conventional heating or accelerated significantly with microwave irradiation, a method aligned with the principles of green chemistry.[1][5]

Caption: General schematic of the Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocols

Method A: Conventional Synthesis

This protocol is based on a standard room temperature stirring method.[5]

-

Preparation: Dissolve 4-bromoacetophenone (e.g., 2.5 mmol) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Benzaldehyde: To the stirring solution, add benzaldehyde (e.g., 2.5 mmol).

-

Catalysis: Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the mixture.[5]

-

Reaction: Continue stirring the reaction mixture vigorously at room temperature for approximately 3 hours.[5] The formation of a precipitate indicates product formation.

-

Work-up: Quench the reaction by pouring the mixture into ice water.

-

Isolation: Filter the resulting precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH 7).

-

Purification: Dry the crude product in a desiccator. Further purify the compound by recrystallization from ethanol to obtain the final product.[5]

Method B: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.[5]

-

Preparation: In a microwave-safe vessel, combine 4-bromoacetophenone and benzaldehyde in the presence of a base catalyst (e.g., NaOH) and a minimal amount of a suitable solvent like ethanol.

-

Irradiation: Subject the reaction mixture to microwave irradiation. A reported condition is a power of 140 watts for as little as 45 seconds.[1][5]

-

Work-up and Isolation: After irradiation and cooling, add ice water to the mixture to precipitate the product. Filter the solid using a Buchner funnel and wash with cold water until neutral.

-

Purification: Dry the crude product and recrystallize from ethanol to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [1] |

| Molecular Formula | C₁₅H₁₁BrO | [6] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | Yellowish solid/crystals | [5] |

| Melting Point | 103-107 °C | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3024 | Aromatic C-H Stretch | [1] |

| 1658-1660 | C=O Stretch (Conjugated Ketone) | [1][7] |

| ~1605 | C=C Stretch (Ethylenic) | [1] |

| ~1489 | Aromatic C=C Stretch | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[1] Chemical shifts are reported in parts per million (ppm).

¹H NMR Spectral Data (CDCl₃ Solvent)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ~7.82 | Doublet | ~15.7 | Hβ (Vinylic Proton) | [1] |

| ~7.47 | Doublet | ~15.7 | Hα (Vinylic Proton) | [1] |

| 7.46-8.10 | Multiplet | - | Aromatic Protons | [1] |

The large coupling constant (~15.7 Hz) for the vinylic protons is characteristic of a trans configuration across the double bond.[1]

¹³C NMR Spectral Data (Acetone-d₆ Solvent)

| Chemical Shift (δ ppm) | Assignment | Reference |

| ~189.5 | C=O (Carbonyl) | [1] |

| ~144.9 | Cβ (Vinylic Carbon) | [1] |

| ~122.5 | Cα (Vinylic Carbon) | [1] |

| 128.5 - 138.2 | Aromatic Carbons | [1][7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[8]

| Ion | m/z | Reference |

| [M]⁺ | 286 | [6] |

| [M+2]⁺ | 288 | [6] |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required specifications of purity and identity.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The Claisen-Schmidt condensation provides a reliable and straightforward route to this compound. Both conventional and microwave-assisted methods can yield the product in high purity after recrystallization. The structural identity and purity of the synthesized compound are unequivocally confirmed through a combination of melting point determination and spectroscopic analyses, including IR, NMR, and mass spectrometry. The well-defined protocols and characterization data presented in this guide serve as a valuable resource for researchers utilizing this compound as a building block for novel therapeutic agents and other advanced organic materials.

References

- 1. This compound | 22966-23-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. This compound | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. odinity.com [odinity.com]

- 8. researchgate.net [researchgate.net]

4'-Bromochalcone crystal structure and analysis.

An In-depth Technical Guide to the Crystal Structure and Analysis of 4'-Bromochalcone

Introduction

This compound, with the chemical formula C₁₅H₁₁BrO, is a derivative of chalcone, a class of open-chain flavonoids.[1] Chalcones serve as versatile precursors in the synthesis of various heterocyclic compounds and are investigated for a range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The presence of an α,β-unsaturated carbonyl system and a bromine atom makes this compound a valuable synthetic building block in organic chemistry and a subject of interest in drug development.[2] This guide provides a comprehensive overview of its crystal structure, synthesis, and analytical characterization.

Crystal Structure and Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in this compound. The compound crystallizes in the monoclinic system.[2][4] The crystal structure reveals a non-planar molecule, with the arrangement and packing in the crystal lattice governed by various intermolecular interactions.[2]

Below is a summary of the crystallographic data for this compound, as reported in the literature. It is important to note that minor variations in cell parameters can occur depending on the specific crystallization conditions.[2]

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₁BrO | [2] |

| Molecular Weight | 287.15 g/mol | [5][6] |

| Crystal System | Monoclinic | [2][4] |

| Space Group | P2₁/c (or C 1 c 1 as per COD 2000970) | [2][5] |

| a (Å) | 29.027 | [2][5] |

| b (Å) | 7.26 | [2][5] |

| c (Å) | 5.917 | [2][5] |

| α (°) | 90 | [2][5] |

| β (°) | 101.38 | [2][5] |

| γ (°) | 90 | [2][5] |

| Z | 4 | [2][5] |

Experimental Protocols and Methodologies

Synthesis via Claisen-Schmidt Condensation

The primary route for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde.[7]

Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 4-bromoacetophenone and benzaldehyde in a suitable solvent, such as ethanol.

-

Catalysis: Add a base catalyst, typically a pulverized form of potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates out of the solution. The crude product is collected by vacuum filtration.

-

Purification: The collected solid is purified by recrystallization, commonly from ethanol, to yield pure crystals of this compound.

Single-Crystal X-ray Diffraction

This technique provides definitive data on the molecular structure and crystal packing.

Protocol:

-

Crystal Selection: A suitable, high-quality single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a constant low temperature (e.g., 120 K) and exposed to a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å) using a diffractometer.[1] Diffraction data (reflections) are collected over a range of angles.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods, often with software packages like SHELXT.[1]

-

Structure Refinement: The initial structural model is refined by least-squares minimization (e.g., using SHELXL) to achieve the best fit between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and angles.[1]

Spectroscopic and Analytical Characterization

A suite of spectroscopic methods is used to confirm the identity and structure of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Provides detailed information about the hydrogen and carbon environments in the molecule. Samples are dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are recorded on an NMR spectrometer. The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the chalcone backbone and the positions of substituents.

2. Mass Spectrometry (MS):

-

Methodology: MS is used to determine the molecular weight and fragmentation pattern. The analysis reveals a molecular ion peak [M]⁺ at m/z 286 and a characteristic isotopic peak [M+2]⁺ at m/z 288 with a nearly 1:1 intensity ratio, which confirms the presence of a single bromine atom.[2] A significant fragment corresponding to the loss of the bromine atom ([M-Br]⁺) is observed at m/z 207.[2]

| m/z Value | Assignment |

| 286, 288 | [M]⁺, [M+2]⁺ (Molecular Ion) |

| 207 | [M-Br]⁺ |

3. Vibrational Spectroscopy (FT-IR):

-

Methodology: Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present. A sample (often prepared as a KBr pellet) is scanned with infrared radiation. The resulting spectrum shows characteristic absorption bands for the carbonyl (C=O) stretching, aromatic C=C bonds, and C-Br bond.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Methodology: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. A dilute solution of the compound in a suitable solvent (e.g., ethanol) is analyzed. This compound and related derivatives typically exhibit a strong absorption band (π → π* transition) in the 312-327 nm range.[7]

Potential Signaling Pathway Activation

Chalcone derivatives are known for their antioxidant properties, which may be attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular defense mechanisms.[2] One critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.

This pathway represents a key cellular defense mechanism against oxidative stress.[2] Compounds like this compound that can activate this pathway are of significant interest in the development of drugs for diseases associated with oxidative damage.[2]

References

- 1. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity [mdpi.com]

- 2. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromochalcone | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 4-Bromochalcone (EVT-3159223) | 22966-09-2 [evitachem.com]

- 7. This compound | 22966-23-0 | Benchchem [benchchem.com]

The Multifaceted Biological Activities of 4'-Bromochalcone Derivatives: A Technical Guide for Researchers

Introduction: Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, 4'-Bromochalcone derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The presence of a bromine atom at the 4'-position of the chalcone backbone often enhances the lipophilicity and potency of these molecules. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in this field.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.

One study reported that the brominated chalcone derivative, H72, demonstrated potent activity against gastric cancer cell lines with IC50 values ranging from 3.57 to 5.61 μM[1][2]. This compound was found to induce the generation of reactive oxygen species (ROS), leading to the activation of the caspase-9/3 cascade and mitochondria-mediated apoptosis. Furthermore, H72 upregulated the expression of death receptors DR4 and DR5[1].

Another derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), was found to have an IC50 value of 53 µM on HeLa cervical cancer cells[3][4]. This compound was observed to induce apoptosis and suppress the expression of the anti-apoptotic protein Bcl-2[3][4]. The suppression of Bcl-2 suggests the involvement of the mitochondrial pathway in the apoptotic process[4].

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| H72 | MGC803 (Gastric) | 3.57 | [1][2] |

| H72 | HGC27 (Gastric) | - | [1][2] |

| H72 | SGC7901 (Gastric) | 5.61 | [1][2] |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | HeLa (Cervical) | 53 | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

An indole-based chalcone derivative, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was shown to reverse the increased levels of reactive oxygen species (ROS), prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. It also downregulated the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and Toll-like receptor-4 (TLR-4), and inhibited the nuclear translocation of NF-κB[5].

Table 2: Anti-inflammatory Activity of a this compound Derivative

| Compound | Model | Effect | Reference |

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | LPS-activated RAW264.7 cells | Inhibition of NO, PGE2, ROS, iNOS, COX-2, TLR-4, and NF-κB translocation | [5] |

Experimental Protocol: Inhibition of Nitric Oxide Production

-

Cell Culture: Seed RAW264.7 macrophages in a 24-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Quantification: Measure the absorbance at 540-550 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Enzyme Inhibitory Activity

This compound derivatives have also been investigated for their ability to inhibit various enzymes, including those implicated in neurodegenerative diseases.

Several morpholine-based chalcones were synthesized and evaluated for their inhibitory activities against monoamine oxidases (MAOs) and acetylcholinesterase (AChE). One derivative with a bromo substituent at the para position of the chalcone B ring showed moderate AChE inhibition[6]. Another study on coumarin-chalcone hybrids also reported on their AChE and MAO-B inhibitory potentials[7].

Table 3: Enzyme Inhibitory Activity of Selected Chalcone Derivatives

| Compound Class | Target Enzyme | Activity | Reference |

| Morpholine-based chalcones (with bromo substituent) | Acetylcholinesterase (AChE) | Moderate inhibition | [6] |

| Coumarin-chalcone hybrids | Acetylcholinesterase (AChE) | Weak to moderate inhibition | [7] |

| Coumarin-chalcone hybrids | Monoamine Oxidase B (MAO-B) | Potent inhibition | [7] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivative for a specific period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Synthesis of this compound Derivatives

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation

-

Reactant Dissolution: Dissolve an equimolar amount of 4'-bromoacetophenone and a suitable aromatic aldehyde in a solvent such as ethanol.

-

Base Addition: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the solution.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: Pour the reaction mixture into cold water or an acidic solution to precipitate the chalcone product.

-

Purification: Collect the crude product by filtration, wash it with water, and then purify it by recrystallization from an appropriate solvent (e.g., ethanol).

References

- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Brominated Chalcones: A Tale of Synthesis, Discovery, and Therapeutic Potential

A comprehensive exploration into the discovery, history, and evolving biological significance of brominated chalcones for researchers, scientists, and drug development professionals.

Introduction

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These molecules can be isolated from various plants or synthesized through methods like the classic Claisen-Schmidt condensation. The versatile scaffold of chalcones has established them as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The continuous quest for enhanced pharmacological potency has led to the exploration of various structural modifications of the chalcone backbone. Among these, the introduction of halogen atoms, particularly bromine, has emerged as a significant strategy to modulate and often enhance the biological efficacy of these compounds. This technical guide delves into the discovery and history of brominated chalcones, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Discovery and Early History

While the synthesis of the basic chalcone framework dates back to the late 19th century through the work of Claisen and Schmidt, the specific history of brominated chalcones is less a single, defined discovery and more an evolution of chemical synthesis and pharmacological screening. Early organic chemistry work in the 20th century undoubtedly included the synthesis of various halogenated aromatic compounds, and it is likely that simple brominated chalcones were prepared as part of broader chemical explorations.

A pivotal moment in the history of these compounds was the development and refinement of the Claisen-Schmidt condensation in the presence of a base, which provided a straightforward and efficient method for synthesizing a diverse library of chalcone derivatives. This reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. The deliberate synthesis of brominated chalcones for the purpose of biological evaluation gained momentum as structure-activity relationship (SAR) studies became more prevalent in medicinal chemistry. Researchers began to systematically introduce different substituents onto the aromatic rings of the chalcone scaffold to investigate their effects on biological activity.

The inclusion of a bromine atom, a halogen with a moderate size and electronegativity, was found to significantly influence the lipophilicity, electronic properties, and steric profile of the chalcone molecule. These modifications, in turn, affect the compound's ability to cross cell membranes, interact with biological targets, and exert its therapeutic effects. While a singular "discovery" paper for the first brominated chalcone is not readily identifiable, the patent literature and early publications on the synthesis of flavonoid derivatives likely hold the earliest examples. For instance, a Chinese patent (CN104072349A) describes a detailed method for the preparation of bromine-containing chalcone derivatives, highlighting their importance as intermediates in the synthesis of other flavonoids like 6-bromo-flavones[1]. This indicates a long-standing interest in these compounds, at least from a synthetic chemistry perspective. The true "discovery" of their potential, however, lies in the cumulative findings of numerous studies that have demonstrated their potent biological activities, which will be detailed in the subsequent sections.

Quantitative Data on Biological Activities

The introduction of bromine atoms at various positions on the aromatic rings of the chalcone scaffold has been shown to significantly impact their biological potency. The following tables summarize the quantitative data from various studies, showcasing the anticancer and antimicrobial activities of several brominated chalcone derivatives.

Table 1: Anticancer Activity of Brominated Chalcones (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| H72 (Compound 19) | MGC803 (Gastric) | 3.57 | [2] |

| H72 (Compound 19) | HGC27 (Gastric) | ~5.61 | [2] |

| H72 (Compound 19) | SGC7901 (Gastric) | ~5.61 | [2] |

| CH-0y (2-bromo substitution) | S. aureus (various strains) | 15.625 - 62.5 | |

| CH-0y (2-bromo substitution) | E. faecium | 31.25 - 62.5 | |

| CH-0w (2-chloro substitution) | S. aureus (various strains) | 31.25 - 125 | |

| CH-0w (2-chloro substitution) | E. faecium & E. faecalis | 62.5 |

Table 2: Antimicrobial Activity of Brominated Chalcones (MIC values in µM)

| Compound | Microbial Strain | MIC (µM) | Reference |

| CH-0y (2-bromo substitution) | S. epidermidis | 15.625 | |

| CH-0y (2-bromo substitution) | S. lugdunensis | 15.625 |

Key Mechanisms of Action

Brominated chalcones exert their biological effects through a variety of mechanisms, primarily targeting pathways involved in cell proliferation, survival, and microbial resistance.

Induction of ROS-Mediated Apoptosis

A prominent mechanism of action for several anticancer brominated chalcones is the induction of apoptosis through the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels can lead to oxidative stress, damaging cellular components and activating signaling cascades that culminate in programmed cell death.

The diagram below illustrates the general pathway of ROS-mediated apoptosis that can be initiated by brominated chalcones.

Caption: ROS-Mediated Apoptotic Pathway.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Some brominated chalcones have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its assembly into functional microtubules.

The following diagram depicts the process of microtubule disruption by brominated chalcones.

Caption: Microtubule Polymerization Inhibition.

Inhibition of Efflux Pumps

In the context of antimicrobial and anticancer therapy, a significant challenge is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that act as efflux pumps to expel therapeutic agents from the cell. Some brominated chalcones have demonstrated the ability to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics or chemotherapeutic drugs. The exact mechanism of inhibition is still under investigation but is thought to involve competitive or non-competitive binding to the transporter proteins.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of brominated chalcones, based on established protocols in the field.

Synthesis of a Brominated Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of a 2'-hydroxy-5'-bromo-chalcone derivative.

Materials:

-

5'-bromo-2'-hydroxyacetophenone

-

Substituted benzaldehyde

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) aqueous solution (20-30%)

-

Diluted hydrochloric acid (HCl)

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Dropping funnel

-

Beakers

-

Filter paper and funnel

Procedure:

-

Dissolve 5'-bromo-2'-hydroxyacetophenone in ethanol in a round-bottom flask. The mass ratio of ethanol to the acetophenone should be approximately 1:1 to 2:1[1].

-

In a separate beaker, dissolve the desired aromatic aldehyde in ethanol. The mass ratio of ethanol to the aldehyde should be approximately 1:2 to 1:3[1].

-

At room temperature (25 °C), begin stirring the ethanolic solution of 5'-bromo-2'-hydroxyacetophenone and slowly add the aqueous NaOH solution dropwise. Continue stirring for 30 minutes. The molar ratio of the acetophenone to NaOH should be between 1:2 and 1:5[1].

-

Heat the reaction mixture to 35-40 °C.

-

Slowly add the ethanolic solution of the aromatic aldehyde dropwise to the reaction mixture while maintaining the temperature. The molar ratio of the acetophenone to the aldehyde should be between 1.2:1 and 1.4:1[1].

-

Allow the reaction to proceed for 2-5 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction solution by slowly adding diluted HCl until the pH reaches 5-6. This will cause the product to precipitate.

-

Filter the solid product using a funnel and filter paper.

-

Wash the collected solid with distilled water until the filtrate is neutral.

-

Dry the purified brominated chalcone derivative. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microtiter plates

-

Brominated chalcone stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Prepare serial dilutions of the brominated chalcone in the culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells (both treated and untreated) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells in ethanol for at least 30 minutes at 4 °C (can be stored at -20 °C for longer periods).

-

Centrifuge the fixed cells to remove the ethanol and wash them once with PBS.

-

Resuspend the cells in the PI staining solution.

-

Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software to quantify the percentage of cells in each phase.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive (less common)

-

Conclusion

The journey of brominated chalcones from their synthesis as chemical curiosities to their recognition as potent biological agents is a testament to the power of medicinal chemistry and structure-activity relationship studies. The strategic incorporation of bromine atoms into the chalcone scaffold has yielded a plethora of derivatives with enhanced anticancer and antimicrobial activities. Their multifaceted mechanisms of action, including the induction of ROS-mediated apoptosis, disruption of microtubule dynamics, and inhibition of efflux pumps, make them promising candidates for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate new brominated chalcone derivatives, contributing to the ongoing exploration of their therapeutic potential. As our understanding of the intricate signaling pathways they modulate deepens, brominated chalcones are poised to play an increasingly important role in the development of novel therapies for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 4'-Bromochalcone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 4'-Bromochalcone, a versatile intermediate in the development of novel therapeutic agents. This document outlines the significant advantages of microwave irradiation over conventional heating methods, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, serves as a key building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules.

The traditional synthesis of chalcones via the Claisen-Schmidt condensation often requires prolonged reaction times under conventional heating. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction, offering rapid and efficient heating, which leads to a significant reduction in reaction time and often cleaner reaction profiles with higher yields.

Comparison of Synthesis Methods

Microwave-assisted synthesis offers substantial improvements in efficiency and sustainability compared to conventional heating methods for the synthesis of this compound.

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reaction Time | 45 seconds[1] | 3 hours[1] |

| Yield | ~89.39%[1] | ~94.61%[1] |

| Energy Input | Localized and efficient heating of reactants | Bulk heating of the reaction vessel and solvent |

| Solvent Usage | Can often be performed under solvent-free or reduced solvent conditions | Typically requires a solvent |

| Environmental Impact | Lower energy consumption and potential for less solvent waste | Higher energy consumption and solvent waste |

Experimental Protocols

The following protocols detail the synthesis of this compound using both microwave-assisted and conventional methods, based on the Claisen-Schmidt condensation of 4-bromoacetophenone and benzaldehyde.

Materials and Equipment

-

4-Bromoacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Microwave reactor

-

Standard laboratory glassware (round-bottom flasks, beakers, etc.)

-

Magnetic stirrer

-

Filtration apparatus (Buchner funnel)

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Microwave-Assisted Synthesis Protocol

-

In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol. Stir the mixture at room temperature for 5 minutes until the solid is completely dissolved.[1]

-

Add 265.3 mg (2.5 mmol) of benzaldehyde to the solution.

-

Slowly add 1.5 mL of a 10% aqueous NaOH solution dropwise to the reaction mixture.

-

Place the flask in a microwave reactor and irradiate at 140 watts for 45 seconds.[1]

-

After irradiation, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water until the filtrate is neutral (pH 7).

-

Dry the product in a desiccator. The crude product can be purified by recrystallization from ethanol.

Conventional Synthesis Protocol

-

In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol and stir for 5-10 minutes at room temperature until fully dissolved.[1]

-

Add 265.3 mg (2.5 mmol) of benzaldehyde to the solution.

-

Add 1.5 mL of a 10% aqueous NaOH solution dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 3 hours.[1]

-

After the reaction is complete, pour the mixture into ice-cold water to precipitate the this compound.

-

Collect the solid product by vacuum filtration and wash with cold water until the pH of the filtrate is neutral.

-

Dry the purified product. Recrystallization from ethanol can be performed if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Observed Data |

| Melting Point | 103-107 °C[1] |

| FT-IR (cm⁻¹) | ~3024 (aromatic C-H stretch), ~1658-1660 (conjugated C=O stretch), ~1605 (ethylenic C=C stretch), ~1489 (aromatic C=C stretch) |

| ¹H-NMR (CDCl₃, ppm) | δ ~7.82 (d, 1H, Hβ, J ≈ 15.7 Hz), δ ~7.47 (d, 1H, Hα, J ≈ 15.7 Hz), aromatic protons in their expected regions. |

| ¹³C-NMR (ppm) | δ ~189.1 (C=O), δ ~145.4 (Cβ), δ ~128.1 (Cα), other peaks corresponding to aromatic carbons.[1] |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 287.[1] |

Visualizations

Microwave-Assisted Synthesis Workflow

References

Application Note: Protocol for the Purification of 4'-Bromochalcone by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Bromochalcone is a key intermediate in the synthesis of various biologically active compounds, including flavonoids and other heterocyclic molecules. Its basic structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, makes it a privileged scaffold in medicinal chemistry. The introduction of a bromine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. Proper purification of the crude product is essential to ensure the reliability and reproducibility of subsequent experimental results. This document provides a detailed protocol for the purification of this compound using recrystallization, a fundamental technique for purifying solid organic compounds.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound. Yields can vary based on the initial synthesis method.

| Parameter | Value | Reference |

| Product Name | This compound | N/A |

| Molecular Formula | C₁₅H₁₁BrO | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | White to pale yellow solid | [2] |

| Typical Synthesis Yield | 65% to 94.61% | [3][4] |

| Melting Point (Purified) | 109.8 °C | [1][2] |

| Recrystallization Solvent | Ethanol (95%) | [3][4] |

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for purifying crude this compound synthesized via methods such as the Claisen-Schmidt condensation.[5][6]

3.1. Materials and Equipment

-

Crude this compound

-

95% Ethanol

-

Deionized Water

-

Erlenmeyer flasks (appropriate sizes)

-

Magnetic stirrer and stir bar

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice/water bath

-

Spatula

-

Desiccator or vacuum oven

3.2. Procedure

-

Dissolution:

-

Place the crude this compound powder into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of 95% ethanol, just enough to wet the solid.

-

Gently heat the mixture on a hot plate with continuous stirring. Add small portions of 95% ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure maximum recovery.

-

-

Crystallization:

-

Once a clear, saturated solution is obtained, remove the flask from the hot plate.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

To maximize crystal formation, subsequently place the flask in an ice/water bath for at least 30 minutes.[3]

-

-

Isolation of Crystals:

-

Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.

-

Wet the filter paper with a small amount of cold 95% ethanol to ensure it seals against the funnel.

-

Pour the cold crystal slurry into the Büchner funnel while the vacuum is applied.

-

-

Washing and Drying:

-

Wash the collected crystals with a small volume of ice-cold 95% ethanol to remove any remaining soluble impurities.

-

Continue to pull air through the funnel for several minutes to partially dry the crystals.

-

Transfer the purified crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven at a low temperature.[4]

-

-

Confirmation of Purity:

Workflow and Visualization

The following diagram illustrates the key stages of the recrystallization process for purifying this compound.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Antimicrobial Screening of 4'-Bromochalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the antimicrobial screening of 4'-bromochalcone derivatives. Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of this unsaturated ketone group is largely responsible for their diverse biological activities, including antimicrobial properties.[2] Structural modifications, such as the introduction of a bromine atom at the 4'-position of the chalcone scaffold, can significantly influence their antimicrobial efficacy. This document outlines the synthesis and antimicrobial evaluation of these derivatives against a panel of pathogenic bacteria.

Data Presentation

The antimicrobial activity of synthesized this compound derivatives is summarized below. The data is compiled from various studies and presented for comparative analysis.

Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition)

| Compound | Derivative | Test Organism | Zone of Inhibition (mm) | Reference |

| 1 | 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli ATCC 8739 | 11 ± 0.3 | [3] |

| 2 | 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium ATCC 14028 | 15 ± 0.7 | [3] |

| 3 | 4'-Bromo-4-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL (MIC) | [1] |

Note: The disc diameter is included in the zone of inhibition measurement.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives

| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |

| 4 | (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 62.50 - 1000 | [4] |

| 5 | (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.50 - 1000 | [4] |

| 6 | (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 62.50 - 1000 | [4] |

| 7 | (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 62.50 - 1000 | [4] |

| 8 | B-ring fluoro or trifluoro-substituted chalcones | S. aureus ATCC 29213 | 7.81–250 | [5] |

| 9 | B-ring fluoro or trifluoro-substituted chalcones | S. pneumoniae ATCC 49619 | 7.81–250 | [5] |

| 10 | B-ring fluoro or trifluoro-substituted chalcones | E. coli ATCC 25922 | 7.81–250 | [5] |

| 11 | B-ring fluoro or trifluoro-substituted chalcones | P. aeruginosa ATCC 27853 | 7.81–250 | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of this compound derivatives. The Claisen-Schmidt condensation involves the base-catalyzed reaction between an appropriate acetophenone and an aromatic aldehyde.[6]

Materials:

-

4-Bromoacetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Crushed ice

-

Dilute hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 4-bromoacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask with stirring.

-

Slowly add an aqueous solution of NaOH or KOH dropwise to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 4-5 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl, which will cause the chalcone derivative to precipitate out as a solid.[6]

-

Filter the crude product under reduced pressure and wash it with cold water until the pH is neutral.[3]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.[3]

-

Characterize the synthesized compound using techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[6][7]

Caption: Workflow for the synthesis of this compound derivatives.

Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO) for dissolving compounds[3]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (MHA) for bacteria[2]

-

Sabouraud Dextrose Agar (SDA) for fungi[2]

-

Sterile Petri dishes

-

Sterile swabs

-

Micropipettes and sterile tips

-

Incubator

-

Positive control (standard antibiotic)

-

Negative control (DMSO)

Procedure:

-

Prepare MHA or SDA plates.

-

Prepare a stock solution of the synthesized chalcones by dissolving them in DMSO.[3] Further dilutions can be made to achieve the desired test concentrations (e.g., 1000 µg/ml, 500 µg/ml, 250 µg/ml, and 50 µg/ml).[2]

-

Inoculate the microbial culture, adjusted to a 0.5 McFarland standard, onto the surface of the agar plates using a sterile swab to create a lawn.

-

Punch wells of a specific diameter (e.g., 4 mm) into the agar plates.[2]

-

Add a defined volume (e.g., 20 µl) of the test compound solution into each well.[2]

-

Include a positive control (standard antibiotic) and a negative control (DMSO) on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[2]

-

Measure the diameter of the zone of inhibition around each well in millimeters. The zone of inhibition is a clear area where microbial growth is inhibited.

Caption: Workflow for the agar well diffusion antimicrobial assay.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized this compound derivatives

-

96-well microtiter plates

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

Microbial inoculum adjusted to the appropriate concentration

-

Multichannel micropipette

-

Plate reader (optional, for spectrophotometric reading)

-

Positive control (standard antibiotic)

-

Negative control (broth with DMSO)

-

Growth control (broth with inoculum)

Procedure:

-

Dissolve the synthesized chalcones in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone derivatives in the appropriate broth medium to obtain a range of concentrations.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (antibiotic), a negative control (broth with DMSO to check for solvent toxicity), and a growth control (broth with inoculum only) in separate wells.

-

Incubate the microtiter plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density.

References

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes: In Vitro Anticancer Activity of 4'-Bromochalcone on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of natural and synthetic compounds, have garnered significant attention in cancer research due to their diverse pharmacological activities. Among these, 4'-Bromochalcone and its derivatives have demonstrated promising in vitro anticancer effects across a range of human cancer cell lines. These compounds have been shown to induce cytotoxicity, trigger programmed cell death (apoptosis), and halt cell cycle progression, suggesting their potential as lead compounds for the development of novel anticancer therapeutics. This document provides a summary of the quantitative data on the anticancer activity of this compound and related derivatives, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The in vitro anticancer activity of this compound and its derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for cytotoxicity. The following tables summarize the reported IC50 values.

Table 1: Cytotoxic Activity of 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T47D | Breast Cancer | 45 | |

| HeLa | Cervical Cancer | 53 |

Table 2: Cytotoxic Activity of Brominated Chalcone Derivative H72

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MGC803 | Gastric Cancer | 3.57 - 5.61 | |

| HGC27 | Gastric Cancer | 3.57 - 5.61 | |

| SGC7901 | Gastric Cancer | 3.57 - 5.61 | |

| GES-1 | Non-malignant Gastric Epithelial | Less cytotoxic than on cancer cells |

Table 3: Cytotoxic Activity of a 3-Bromobenzylidenechromanone Derivative (Compound 4a)

| Cell Line | Cancer Type | IC50 (µg/ml) | Reference |

| K562 | Human Erythroleukemia | ≤ 3.86 | |

| MDA-MB-231 | Human Breast Cancer | ≤ 3.86 | |

| SK-N-MC | Human Neuroblastoma | ≤ 3.86 |

Table 4: Cytotoxic Activity of a Naphthalene-Chalcone Derivative (Compound 3b)

| Cell Line | Cancer Type | IC50 (µg/ml) | Reference |

| MCF-7 | Breast Cancer | 818.18 |

Experimental Protocols

Detailed methodologies for the key experiments used to assess the anticancer activity of this compound are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

-

-

Cell Harvesting:

-